molecular formula C27H25N3O5S B3300425 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide CAS No. 901265-98-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide

Cat. No.: B3300425
CAS No.: 901265-98-3
M. Wt: 503.6 g/mol
InChI Key: GEGCJLPDGXBIRT-UHFFFAOYSA-N
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Description

This compound is a sulfanyl acetamide derivative featuring a 2,3-dihydro-1,4-benzodioxin core and substituted imidazole moieties with methoxyphenyl groups. The molecule’s complexity necessitates advanced crystallographic validation tools, such as SHELX programs, for structural confirmation .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O5S/c1-32-20-9-6-17(7-10-20)25-27(30-26(29-25)18-4-3-5-21(14-18)33-2)36-16-24(31)28-19-8-11-22-23(15-19)35-13-12-34-22/h3-11,14-15H,12-13,16H2,1-2H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGCJLPDGXBIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)OC)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may contribute to various pharmacological effects, including enzyme inhibition and anticancer properties.

The compound's molecular formula is C23H24N4O4SC_{23}H_{24}N_{4}O_{4}S with a molecular weight of approximately 448.53 g/mol. Its structure includes a benzodioxane moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing the benzodioxane structure exhibit a wide range of biological activities, including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as α-glucosidase and acetylcholinesterase (AChE). In studies, it was found that derivatives of the benzodioxane moiety demonstrated significant inhibitory effects against these enzymes, which are relevant in conditions like diabetes and Alzheimer's disease .
  • Antitumor Activity : Some derivatives have exhibited promising anticancer activity in vitro. For instance, compounds similar to the one have been tested against various cancer cell lines, showing effective inhibition of cell proliferation with IC50 values in the micromolar range .

Enzyme Inhibition Studies

A detailed study explored the enzyme inhibitory potential of related sulfonamides with benzodioxane and acetamide moieties. The results indicated substantial inhibitory activity against yeast α-glucosidase and weaker activity against AChE. The molecular docking studies supported these findings by demonstrating favorable binding interactions between the compounds and the target enzymes .

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)Reference
Compound Aα-glucosidase10
Compound BAcetylcholinesterase50
Compound Cα-glucosidase15

Anticancer Activity

In vitro studies have shown that related compounds exhibit selective cytotoxicity against various cancer cell lines. For example, one study reported that certain derivatives had IC50 values lower than 10 µM against colorectal adenocarcinoma (Caco2) and prostate carcinoma (PC3) cell lines .

Table 2: Anticancer Activity Data

CompoundCancer Cell LineIC50 (µM)Reference
Compound XCaco28
Compound YPC312
Compound ZHCT1166

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

  • Study on Diabetes Management : A study evaluated the effectiveness of similar compounds in managing Type 2 diabetes by inhibiting α-glucosidase. The findings suggested that these compounds could be developed as therapeutic agents for diabetes management due to their enzyme inhibition profiles .
  • Alzheimer's Disease Research : Another research effort focused on the role of these compounds as potential treatments for Alzheimer's disease through AChE inhibition. The results indicated that some derivatives could provide a dual action by addressing both glucose metabolism and neuroprotection .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key analogues include derivatives of N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (e.g., compound 8g : N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) . The table below highlights structural and functional differences:

Feature Target Compound Analogues (e.g., 8g)
Core Structure 1,4-Benzodioxin + imidazole-thioether 1,3,4-Oxadiazole + indole-thioether
Substituents 3- and 4-methoxyphenyl on imidazole Indole-3-ylmethyl and methylphenyl
Molecular Weight Higher (due to benzodioxin and dual methoxy groups) Lower (simpler oxadiazole and indole)
Hydrogen Bonding Strong donor/acceptor capacity (benzodioxin oxygen, imidazole NH) Moderate (oxadiazole S, indole NH)
Enzyme Inhibition Not explicitly reported; predicted via imidazole interactions Confirmed activity against enzymes (e.g., acetylcholinesterase)

Physicochemical Properties

  • Crystallinity : Both classes form stable crystals due to directional hydrogen bonds (e.g., N–H···O/S interactions), validated via SHELX refinement .

Research Implications and Gaps

  • Target Compound : Further studies are needed to elucidate its biological targets and optimize solubility via methoxy group modification.
  • Analogues : Expanding SAR studies on indole/oxadiazole derivatives could refine enzyme inhibition profiles .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be systematically optimized?

Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the imidazole core via cyclocondensation of substituted phenylglyoxals with thiourea derivatives, followed by sulfanyl-acetamide coupling to the dihydrobenzodioxin moiety. Key steps include:

  • Thiol-ene coupling : For introducing the sulfanyl group, controlled pH (7–9) and inert atmospheres (N₂/Ar) minimize oxidation of thiol intermediates .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .
  • Optimization : Use Design of Experiments (DoE) to screen variables (temperature, catalyst loading, stoichiometry) and identify critical parameters. Fractional factorial designs reduce the number of trials while capturing interaction effects .

Basic: What analytical techniques are essential for characterizing purity and structural integrity during synthesis?

Answer:

  • Chromatography : HPLC with UV/Vis detection (λ = 254–280 nm) monitors reaction progress and purity (>95% threshold). Reverse-phase columns (C18) with acetonitrile/water gradients resolve polar byproducts .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to verify substitution patterns (e.g., methoxy groups at 3.7–3.9 ppm; imidazole protons at 7.2–8.1 ppm) .
    • HRMS : Confirm molecular ion ([M+H]⁺) and rule out halogenated impurities (e.g., Cl⁻ adducts from side reactions) .
  • XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities in the dihydrobenzodioxin ring .

Advanced: How can computational modeling guide the prediction of this compound’s biological target interactions and pharmacokinetics?

Answer:

  • Target docking : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with enzymes like cytochrome P450 or kinases. Focus on the imidazole sulfanyl group’s hydrogen-bonding potential with catalytic residues .
  • ADMET prediction : Tools like SwissADME predict logP (lipophilicity) and BBB permeability. The methoxy groups may enhance solubility but reduce CNS penetration due to increased polarity .
  • Metabolic stability : Quantum mechanical calculations (DFT) identify electron-deficient sites prone to oxidation (e.g., benzodioxin methylene groups) .

Advanced: What experimental strategies resolve contradictions in reported biological activity data across assays?

Answer:

  • Assay standardization :
    • Use isogenic cell lines to minimize genetic variability in cytotoxicity studies .
    • Normalize data to positive controls (e.g., doxorubicin for anticancer assays) and report IC₅₀ values with 95% confidence intervals .
  • Mechanistic deconvolution :
    • SAR studies : Modify substituents on the imidazole or methoxyphenyl groups to isolate pharmacophores responsible for activity .
    • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare replicates and identify outliers .

Advanced: How can AI-driven platforms accelerate the optimization of reaction pathways for scaled-up synthesis?

Answer:

  • Reaction prediction : Tools like IBM RXN for Chemistry propose alternative pathways (e.g., Suzuki coupling for aryl-aryl bonds) and prioritize atom-efficient routes .
  • Process automation :
    • Self-optimizing reactors : Use closed-loop systems with real-time HPLC feedback to adjust temperature/pH dynamically .
    • Robotic liquid handlers : Automate catalyst screening (e.g., Pd/C vs. Pd(OAc)₂) to minimize human error .
  • Data integration : Train neural networks on historical reaction data (yield, purity) to predict optimal conditions for novel substrates .

Advanced: What methodologies are effective for studying the compound’s stability under physiological conditions?

Answer:

  • Forced degradation studies :
    • Hydrolytic stability : Incubate in PBS (pH 7.4 and 2.0) at 37°C; monitor degradation via LC-MS to identify labile bonds (e.g., acetamide hydrolysis) .
    • Photostability : Expose to UV light (ICH Q1B guidelines) and quantify photo-oxidation products .
  • Plasma stability : Incubate with human plasma (37°C, 1–24 h) and measure remaining parent compound via LC-MS/MS .
  • Accelerated stability testing : Use Arrhenius modeling to extrapolate shelf-life from high-temperature data (40–60°C) .

Basic: What safety protocols are critical when handling intermediates and final compounds?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy of sulfanyl intermediates .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., H₂S during thiol deprotection) .
  • Waste disposal : Segregate halogenated waste (e.g., chlorinated solvents) from non-halogenated streams .

Advanced: How can heterogeneous catalysis improve the sustainability of this compound’s synthesis?

Answer:

  • Catalyst selection :
    • Zeolite-supported Pd : Enhances recyclability for cross-coupling steps (3–5 cycles without significant loss in yield) .
    • Biocatalysts : Lipases (e.g., Candida antarctica) catalyze enantioselective acylations under mild conditions .
  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .
  • Life-cycle analysis (LCA) : Quantify E-factor (kg waste/kg product) to benchmark against industry standards (target: <10) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide

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